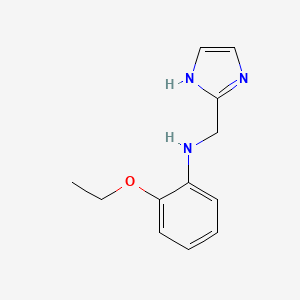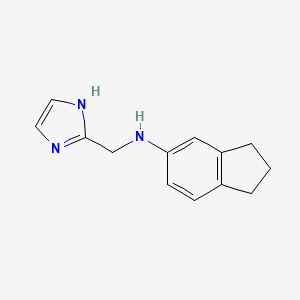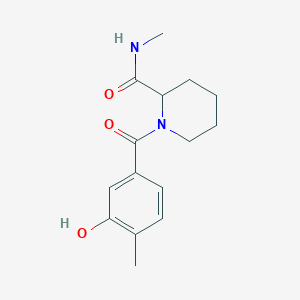![molecular formula C15H21NO5 B7588418 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid](/img/structure/B7588418.png)
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid, also known as MPPA, is a synthetic compound that has been developed for scientific research purposes. MPPA is a derivative of the amino acid valine and has been shown to have potential applications in a variety of research areas including neuroscience, cancer research, and drug discovery.
Mecanismo De Acción
The exact mechanism of action of 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid is not fully understood, but it is thought to act by modulating the activity of ion channels in the brain and other tissues. Specifically, 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid has been shown to bind to and activate the GABA-A receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its activity on ion channels and neurotransmitter release, 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid has also been shown to modulate the activity of certain enzymes and receptors involved in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid in scientific research is its specificity for certain ion channels and receptors. This specificity allows researchers to selectively target certain pathways and investigate their role in various physiological processes.
One limitation of 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of researchers working with this compound.
Direcciones Futuras
There are several potential future directions for research involving 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid. One area of interest is in the development of new treatments for neurological disorders such as epilepsy and chronic pain. Additionally, further investigation into the anticancer properties of 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid may lead to the development of new cancer therapies.
Another potential future direction is in the development of new synthetic compounds based on the structure of 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid. These compounds may have improved specificity and potency compared to 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid itself, making them valuable tools for scientific research.
Métodos De Síntesis
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid can be synthesized using a multi-step process that involves the reaction of valine with various reagents to produce the final product. The exact method of synthesis can vary depending on the desired purity and yield of the compound.
Aplicaciones Científicas De Investigación
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid has been shown to have a variety of potential applications in scientific research. One area of interest is in the field of neuroscience, where 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid has been shown to modulate the activity of certain ion channels in the brain. This modulation may have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid has also been investigated for its potential use in cancer research. Studies have shown that 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid can inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
3-[3-(4-methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-11(15(18)19)10-16(2)14(17)8-9-21-13-6-4-12(20-3)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRMGKLHAAKKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)CCOC1=CC=C(C=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)




![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)


![5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7588389.png)

![3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7588402.png)

![3-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588410.png)